1-Benzyl-1,2,3,6-tetrahydropyridine

Overview

Description

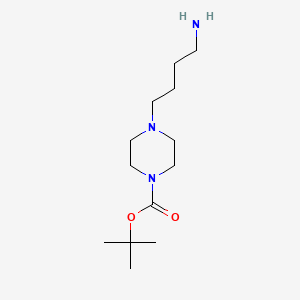

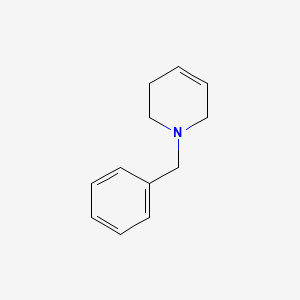

1-Benzyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemistry

1-Benzyl-1,2,3,6-tetrahydropyridines have been synthesized as multipurpose synthons for fine organic synthesis. They hold potential as antiviral compounds. Their synthesis involves rearrangement of 1-benzyl-3,4-epoxypiperidines, which are obtained from 1,2,5,6-tetrahydropyridines trifluoroacetates. This research offers insight into their stereochemistry and conformation analysis, highlighting their versatility in organic synthesis (Grishina et al., 2005).

Potential Anti-inflammatory Applications

Studies on 1,2,3,6-Tetrahydropyridines, including 1-benzyl variants, have noted their analgesic, anti-inflammatory, hyperglycemic, and hypoglycemic activities. These compounds have been synthesized through various chemical reactions, suggesting their potential utility in developing anti-inflammatory agents (Rao et al., 1995).

Crystal and Molecular Structures

The crystal and molecular structures of related compounds, such as 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine, have been determined. Understanding these structures is crucial for advancing the application of these compounds in various fields of chemistry and molecular science (Iwasaki et al., 1987).

Role in PARP-1 Inhibition

A study showed that a 4-phenyl-1,2,3,6-tetrahydropyridine fragment significantly enhances the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This discovery is important for the development of potent PARP-1 inhibitors, which have applications in cancer therapy and other medical fields (Ishida et al., 2005).

Anti-Plasmodial and Anti-Trypanosomal Activities

1-Benzyl tetrahydropyridin-4-ylidene ammonium salts have been shown to possess distinct antiplasmodial and antitrypanosomal activities, indicating their potential application in treating diseases like malaria and trypanosomiasis (Mohsin et al., 2019).

Biotransformation with Mycellar Fungi

Biotransformation of 1,2,5,6-tetrahydropyridines with strains of mycellar fungi, including Cunninghamella verticillata, has been explored. These fungi can oxidize 1,2,5,6-tetrahydropyridines into trans-diol, offering a biological approach to modify these compounds (Terentiev et al., 2003).

Catalytic Hydrogenation and Kinetic Studies

The catalytic hydrogenation of derivatives of 1,2,3,6-tetrahydropyridine has been studied, with research focusing on kinetics, solvent effects, and reaction conditions. This research contributes to understanding the chemical behavior and potential industrial applications of these compounds (Jelčić et al., 2016).

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds using 1-benzyl-1,2,3,6-tetrahydropyridine derivatives, exploring new chemical pathways and their potential applications in drug development and other fields (Ghandi et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-1,2,3,6-tetrahydropyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This results in an accumulation of acetylcholine in the synaptic cleft, which can lead to prolonged cholinergic effects .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway is crucial for many physiological functions, including muscle contraction, heart rate, memory, and learning. The compound’s action on this pathway could have downstream effects on these functions .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially improve cognitive function .

Biochemical Analysis

Biochemical Properties

1-Benzyl-1,2,3,6-tetrahydropyridine plays a crucial role in biochemical reactions, particularly in the context of neuropharmacology. It interacts with enzymes such as monoamine oxidase B (MAO-B), which is responsible for its metabolism into neurotoxic metabolites . This interaction is significant as it leads to the formation of 1-methyl-4-phenylpyridinium ion (MPP+), a potent neurotoxin that affects dopaminergic neurons . Additionally, this compound has been shown to interact with acetylcholinesterase (AChE), exhibiting inhibitory activities that are relevant in the study of neurodegenerative diseases .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In dopaminergic neurons, it induces neurotoxicity by disrupting mitochondrial function and increasing oxidative stress . This compound also influences cell signaling pathways, particularly those involved in apoptosis and neuroinflammation . Studies have shown that this compound can alter gene expression related to oxidative stress responses and inflammatory pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to MPP+ by MAO-B . MPP+ then selectively targets dopaminergic neurons by entering through dopamine transporters and inhibiting complex I of the electron transport chain . This inhibition leads to a decrease in ATP production, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death . Additionally, this compound’s interaction with AChE results in the inhibition of acetylcholine breakdown, which has implications for neurodegenerative disease research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade into MPP+ in the presence of MAO-B . Long-term studies have shown that continuous exposure to this compound leads to progressive neurodegeneration and sustained oxidative stress in neuronal cultures . These temporal effects are critical for understanding the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may not produce significant neurotoxic effects, while higher doses lead to pronounced neurodegeneration and motor deficits . In rodent models, high doses of this compound have been associated with severe dopaminergic neuron loss and behavioral abnormalities . These dosage-dependent effects are essential for determining safe and effective therapeutic windows.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation by MAO-B to form MPP+ . This metabolic pathway is critical for its neurotoxic effects, as MPP+ disrupts mitochondrial function and induces oxidative stress . The compound’s interaction with other metabolic enzymes and cofactors can also influence its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound crosses the blood-brain barrier and accumulates in dopaminergic neurons, where it exerts its neurotoxic effects . Its distribution is influenced by its lipophilicity and affinity for dopamine transporters .

Subcellular Localization

This compound localizes primarily in the mitochondria of dopaminergic neurons . This subcellular localization is crucial for its mechanism of action, as it directly affects mitochondrial function and induces oxidative stress . The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific cellular compartments .

Properties

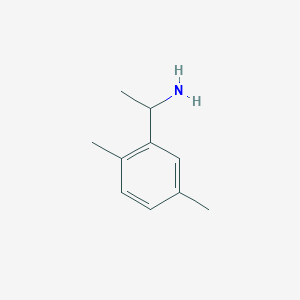

IUPAC Name |

1-benzyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJFTFGHZXRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423621 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40240-12-8 | |

| Record name | 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is potassium borohydride (KBH4) preferred over sodium borohydride (NaBH4) in the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives?

A1: The research demonstrates that while both KBH4 and NaBH4 can reduce pyridinium salts to their corresponding tetrahydropyridines, KBH4 consistently provides higher yields []. This is attributed to the lower reactivity of KBH4 towards methanol, the solvent used in the reaction. Sodium borohydride reacts more readily with methanol, even at room temperature, leading to side reactions and a decrease in the yield of the desired product. This effect is particularly pronounced in the synthesis of compounds containing nitro- or cyano- groups, where the use of NaBH4 results in more impurities and consequently lower yields [].

Q2: What is the significance of the synthetic route described in the research for producing this compound and its derivatives?

A2: The research focuses on optimizing the synthesis of this compound derivatives, which are important precursors to piperidine derivatives []. Piperidines are widely used building blocks in the synthesis of various pharmaceuticals and biologically active compounds. The traditional methods for synthesizing piperidines from pyridines often involve expensive metal catalysts and harsh reaction conditions. The indirect synthetic route described in the research, using pyridinium salts as starting materials and KBH4 as the reducing agent, offers a milder, cost-effective, and potentially scalable alternative for producing these valuable compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)